

Chandrananimycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chandrananimycin B

Cat. No.: B15159670

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Introduction

Chandrananimycin B is a novel phenoxazine-based antibiotic that has demonstrated promising anticancer and antibacterial properties. Isolated from the marine actinomycete *Actinomadura* sp. isolate M048, this natural product belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and available experimental protocols related to **Chandrananimycin B**, designed to support further research and development efforts.

Chemical Structure and Properties

The chemical structure of **Chandrananimycin B** was elucidated through detailed analysis of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectra[1][2][3]. It features a phenoxazin-3-one core, a heterocyclic scaffold known to be the chromophoric part of actinomycin antibiotics[1].

Table 1: Physicochemical Properties of **Chandrananimycin B**[1]

Property	Value
Molecular Formula	C ₁₉ H ₁₆ N ₂ O ₅
Molecular Weight	364.35 g/mol
Appearance	Orange Powder
UV-Vis λ _{max} (MeOH) nm (log ε)	237 (4.45), 434 (4.18)
HR-EIMS [M] ⁺	m/z 364.1061 (calculated for C ₁₉ H ₁₆ N ₂ O ₅ , 364.1059)

Biological Activity

Chandrananimycin B has exhibited both cytotoxic and antibacterial activities. The biological activities of the chandrananimycins, including **Chandrananimycin B**, have been evaluated, though specific data for the purified compound is limited in publicly available literature.

Cytotoxicity

The crude extracts containing chandrananimycins have shown activity against various human tumor cell lines. Notably, activity has been reported against a kidney tumor cell line (631L) with IC₇₀ values as low as 1.4 µg/ml[1]. However, specific IC₅₀ values for purified **Chandrananimycin B** against a comprehensive panel of cancer cell lines are not yet widely published.

Antibacterial Activity

The crude extracts containing chandrananimycins have demonstrated antibacterial activity[1]. The phenoxazine class of compounds, in general, is known to possess antibacterial properties[1]. Specific Minimum Inhibitory Concentration (MIC) values for purified **Chandrananimycin B** against a range of bacterial species are a critical area for further investigation to fully characterize its antibacterial spectrum.

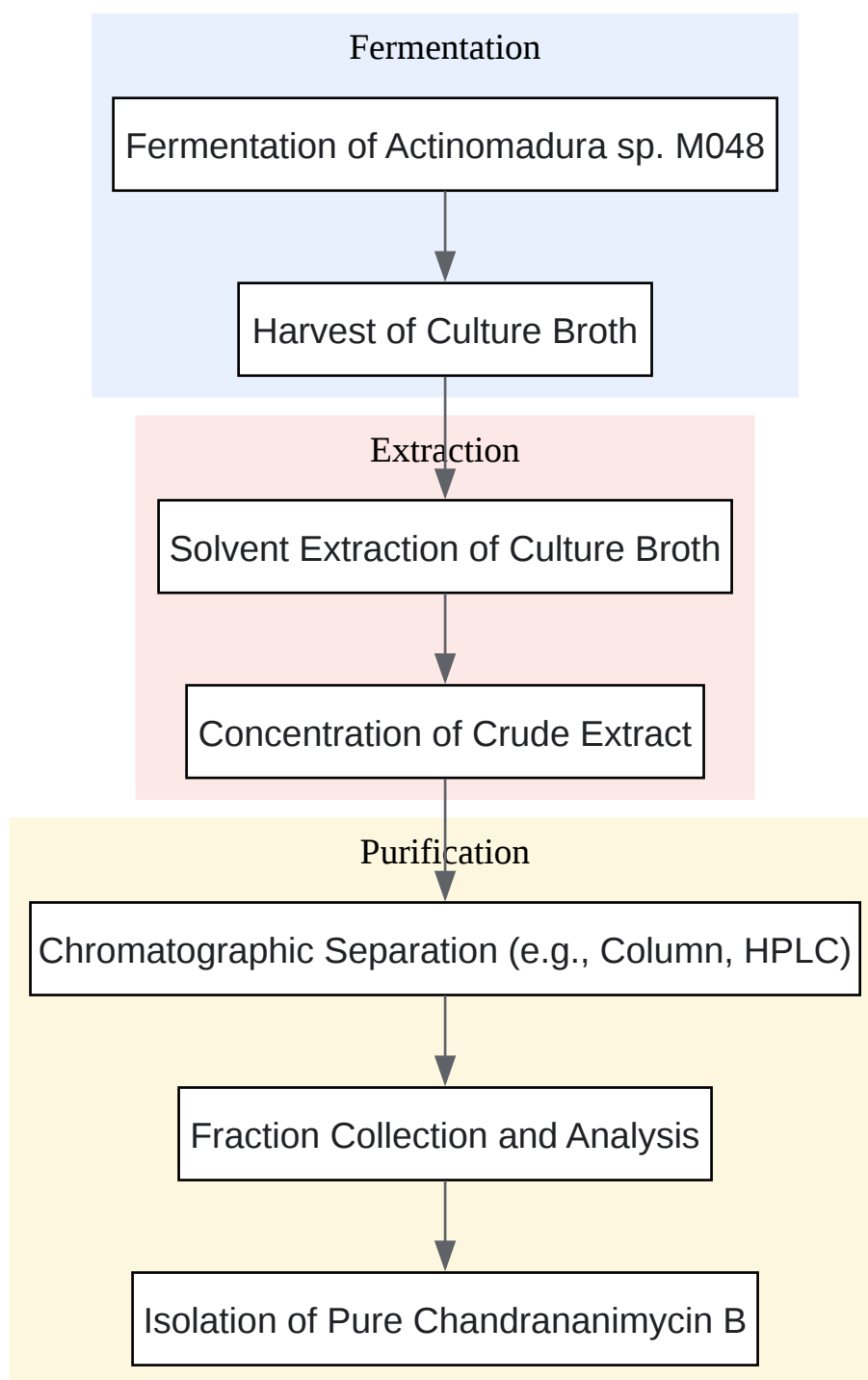
Experimental Protocols

Detailed experimental protocols for the isolation and total synthesis of **Chandrananimycin B** are not extensively detailed in the available scientific literature. The following sections provide

an overview based on the initial discovery and general methodologies for similar natural products.

Isolation from *Actinomadura* sp. M048

The isolation of **Chandrananimycin B** was first reported from the culture broth of the marine actinomycete *Actinomadura* sp. isolate M048[1][2][3]. A general workflow for the isolation of such natural products is outlined below.



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Caption: Generalized workflow for the isolation of **Chandrananimycin B**.

Methodology Overview:

- Fermentation: *Actinomadura* sp. M048 is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites, including **Chandrananimycin B**[\[1\]](#).
- Extraction: The culture broth is harvested, and the bioactive compounds are extracted using organic solvents such as ethyl acetate[\[1\]](#).
- Purification: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to separate and purify **Chandrananimycin B** from other metabolites[\[1\]](#).

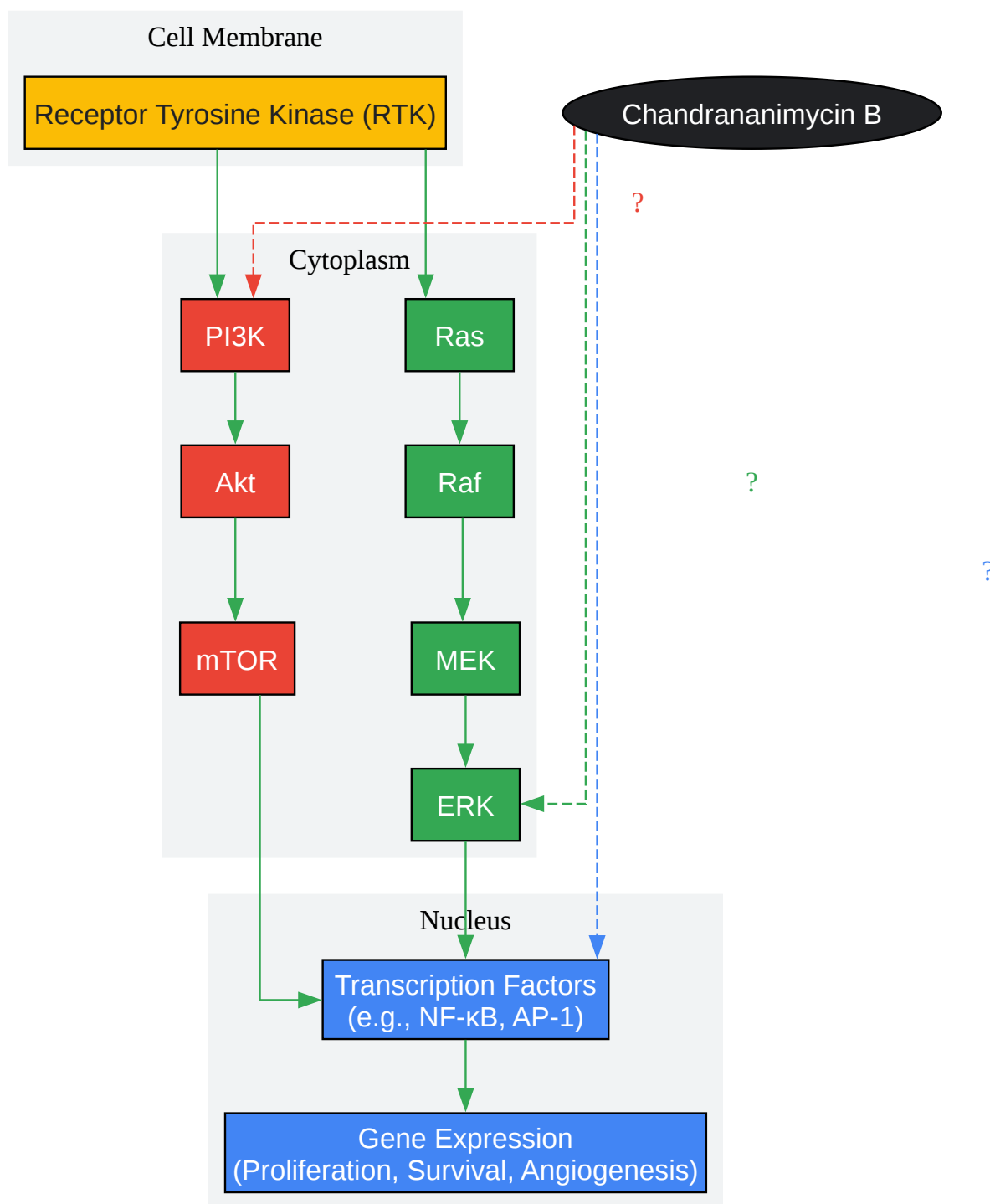
Total Synthesis

A detailed, step-by-step total synthesis for **Chandrananimycin B** has not been published. The synthesis of related phenoxazinone-containing natural products often involves the oxidative coupling of substituted aminophenols.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of **Chandrananimycin B** has not been fully elucidated. However, as a member of the phenoxazine class of antibiotics, its activity may be attributed to mechanisms common to this group, such as intercalation into DNA[\[4\]](#). The phenoxazine core is a known chromophore that can interact with biological macromolecules. Further research is required to identify the specific molecular targets and signaling pathways affected by **Chandrananimycin B** in both cancer cells and bacteria.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for its modulation by **Chandrananimycin B** in cancer cells, based on common cancer signaling cascades.



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Caption: Potential signaling pathways for investigation of **Chandrananimycin B**'s action.

Future Directions

To fully realize the therapeutic potential of **Chandrananimycin B**, several key areas of research need to be addressed:

- **Quantitative Biological Evaluation:** Determination of specific IC₅₀ values against a broad panel of human cancer cell lines and MIC values against a comprehensive set of pathogenic bacteria.
- **Detailed Mechanistic Studies:** Elucidation of the specific molecular targets and signaling pathways modulated by **Chandrananimycin B** in both cancer and bacterial cells.
- **Total Synthesis:** Development of a robust and efficient total synthesis route to enable the production of larger quantities for preclinical and clinical studies and to facilitate the generation of novel analogs with improved activity and pharmacokinetic properties.
- **In Vivo Efficacy:** Evaluation of the anti-tumor and antibacterial efficacy of **Chandrananimycin B** in relevant animal models.

This technical guide serves as a foundational resource for the scientific community to build upon in the exploration and development of **Chandrananimycin B** as a potential therapeutic agent.

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References

1. researchgate.net [researchgate.net]
2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Molecular structure, stereochemistry and interactions of steffimycin B, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chandrananimycin B: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15159670#chandrananimycin-b-chemical-structure-and-properties]

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